2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a bicyclic pyrrolo[2,3-b]quinoxaline core. Key structural features include:
- A 2,5-dimethoxyphenyl group at position 1, which introduces electron-donating methoxy substituents.
While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal chemistry, particularly as kinase inhibitors or receptor modulators. Computational predictions (e.g., pKa, logP) would align with trends observed in similar compounds, such as moderate hydrophobicity and basicity influenced by the amino group .
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-4-11-24-22(28)18-19-21(26-15-8-6-5-7-14(15)25-19)27(20(18)23)16-12-13(29-2)9-10-17(16)30-3/h4-10,12H,1,11,23H2,2-3H3,(H,24,28) |
InChI Key |
MYTQPWNCICUOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the core structure.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added through an alkylation reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from structural analogs.
Key Structural and Functional Insights
Substituent Effects on Electronic Properties: The 2,5-dimethoxyphenyl group in the target compound and enhances electron density at the core compared to electron-withdrawing groups like 2-chlorophenyl ( ). This may influence binding to biological targets (e.g., kinases). N-Allyl vs.
Physicochemical Trends: Molar Mass and Solubility: The target’s lower molar mass (~416 g/mol) compared to (476 g/mol) suggests better membrane permeability but reduced aqueous solubility. pKa Predictions: The amino group at position 2 likely confers a basic pKa (~12.4), consistent with analogs in .
Synthetic and Analytical Relevance: Crystallographic tools like SHELXL ( ) and ORTEP-3 ( ) are critical for resolving complex pyrroloquinoxaline structures. Mass spectrometry (MS) and elemental analysis data ( ) validate purity in analogs, a standard practice for such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
